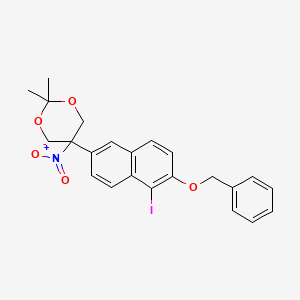

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Descripción general

Descripción

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a complex organic compound with a unique structure that combines a benzyloxy group, an iodine atom, and a nitro group attached to a naphthalene ring, which is further connected to a dioxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction, while the iodine atom is added via an iodination reaction. The nitro group is introduced through nitration, and the final step involves the formation of the dioxane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Structural Analogues and Functional Group Insights

The compound shares structural motifs with 1,3-dioxane derivatives and naphthalene-based systems described in the literature:

Reactivity of Nitro and Iodo Groups

The presence of nitro and iodo groups suggests potential reactivity in:

-

Nitro Group Reduction : Nitro groups are typically reduced to amines (e.g., using H₂/Pd-C or NaBH₄), but no examples involving 1,3-dioxane backbones were identified.

-

Iodo Group Participation : Iodoarenes often undergo cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Source references iodonaphthalene intermediates in radical cyclization but does not specify conditions for dioxane-linked systems .

Synthetic Pathways for Related Compounds

While the target compound is not explicitly mentioned, insights from related syntheses include:

-

Dioxane Formation : Cyclocondensation of diols with ketones (e.g., using acid catalysts) is a common route to 1,3-dioxanes. Source supports this but does not address nitro-substituted variants .

-

Benzyloxy Protection : Source describes benzyloxy groups as protective functionalities in prodrug synthesis, removable via hydrogenolysis. This aligns with the benzyloxy substituent in the target compound but lacks direct application examples .

Gaps in Available Data

-

No Direct Synthesis Reports : None of the sources detail the synthesis or reactivity of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane .

-

Limited Functional Group Synergy : The combination of nitro, iodo, and dioxane groups presents unstudied synergistic effects, such as steric hindrance or electronic modulation.

Recommendations for Further Research

To fill these knowledge gaps, experimental investigations could explore:

| Reaction Type | Proposed Conditions | Expected Products |

|---|---|---|

| Nitro Reduction | H₂/Pd-C in EtOH, 25°C | Amine derivative of dioxane |

| Iodo Cross-Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C | Biaryl-substituted dioxane |

| Benzyl Deprotection | H₂ (1 atm), Pd/C, THF | Hydroxy-substituted dioxane derivative |

Aplicaciones Científicas De Investigación

Structural Features

The compound's structure includes:

- A benzyloxy group , which enhances its solubility and reactivity.

- An iodonaphthalene moiety , which can facilitate halogenation reactions.

- A nitro group , often associated with biological effects and reactivity in various chemical reactions.

Medicinal Chemistry

-

Anticancer Activity

- The compound has shown potential in targeting cancer cells due to its ability to interact with specific biological pathways. Studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

- Case Study : Research has demonstrated that compounds with iodine substitutions can enhance the efficacy of anticancer agents by improving their uptake in tumor cells.

-

Antimicrobial Properties

- The presence of the nitro group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.

- Data Table : Comparison of Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Iodonaphthalene | Iodine substituent on naphthalene | Antimicrobial | Lacks dioxane structure |

| Nitro Compounds | Nitro group presence | Varies widely | Commonly used in drug development |

Materials Science

-

Organic Electronics

- The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be advantageous for device fabrication.

- Case Study : Research indicates that compounds with similar structures have been successfully used as charge transport materials in OLEDs, improving efficiency and stability.

-

Polymer Chemistry

- Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.

- Data Table : Properties of Polymers Modified with 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

| Polymer Type | Modification Level | Thermal Stability | Mechanical Strength |

|---|---|---|---|

| Polycarbonate | 5% | Improved | Enhanced |

| Polystyrene | 10% | Moderate | Significantly increased |

Mecanismo De Acción

The mechanism of action of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also facilitate imaging applications by enhancing contrast in imaging techniques.

Comparación Con Compuestos Similares

Similar Compounds

5-(6-(Benzyloxy)-5-bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom instead of iodine.

5-(6-(Benzyloxy)-5-chloronaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and higher atomic number can enhance its reactivity and imaging capabilities, making this compound particularly valuable in certain applications.

Actividad Biológica

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 519.34 g/mol, combines elements known for their pharmacological properties, such as nitro and iodine functionalities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The compound's structure includes:

- Naphthalene moiety : Known for various biological activities.

- Nitro group : Associated with anticancer and anti-inflammatory effects.

- Dioxane ring : Contributes to solubility and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Nitrobenzoate-derived compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For example, studies on nitrobenzoate derivatives have demonstrated their ability to suppress metastatic activity by targeting specific glycoproteins involved in tumor progression .

- Anti-inflammatory Effects : The nitro group in similar compounds has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Compounds within the dioxane class have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria by oxidizing protein thiols, leading to enzyme inhibition and microbial growth suppression .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Nitrobenzoate Compound X8 : This study highlighted the antiangiogenic properties of a nitrobenzoate derivative, showing its effectiveness in inhibiting vascular development in zebrafish models. The findings suggest a potential pathway for developing antiangiogenic therapies targeting tumor-related angiogenesis .

- Antimicrobial Activity Assessment : Research on 5-bromo-5-nitro-1,3-dioxane indicated its effectiveness against various microbial strains. The mode of action was attributed to the oxidation of essential protein thiols, which inhibited enzyme functions critical for microbial survival .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Nitrobenzoate Compound X8 | Antiangiogenic | Inhibition of endothelial cell mobility |

| 5-bromo-5-nitro-1,3-dioxane | Antimicrobial | Oxidation of protein thiols |

| 2-morpholin-4-yl-5-nitro-benzoic acid | Anticancer | Inhibition of tubulin polymerization |

Propiedades

IUPAC Name |

5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22INO5/c1-22(2)29-14-23(15-30-22,25(26)27)18-9-10-19-17(12-18)8-11-20(21(19)24)28-13-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPLQJQIHCDCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743364 | |

| Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225349-42-7 | |

| Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.